(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid
Overview
Description
(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C13H17BFNO3 and its molecular weight is 265.09 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with cis-diol groups . These groups are commonly found in biological molecules, suggesting that (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid may interact with a wide range of biological targets.
Mode of Action
The mode of action of this compound is likely to involve the formation of reversible covalent bonds with its targets . This is a characteristic feature of boronic acids, which can form boronate esters with cis-diol groups . The reversibility of these reactions allows for dynamic interactions with biological targets, potentially leading to various downstream effects.
Biochemical Pathways
For instance, boronic acids are known to participate in reversible click chemistries, which have applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
Pharmacokinetics
Boronic acids are generally sensitive to hydrolysis under mild acidic or basic conditions . This suggests that the bioavailability of this compound could be influenced by the pH of the biological environment.
Result of Action
The ability of boronic acids to form reversible covalent bonds with biological targets suggests that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors, such as pH, can significantly influence the action, efficacy, and stability of this compound. As mentioned earlier, boronic acids are sensitive to hydrolysis under mild acidic or basic conditions . Therefore, the biological activity of this compound could vary depending on the pH of the environment.
Biochemical Analysis
Biochemical Properties
(5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of serine proteases and other enzymes that contain active site serine residues. This compound interacts with enzymes by forming a covalent bond with the hydroxyl group of the serine residue, leading to the inhibition of enzyme activity. Additionally, this compound can interact with proteins and other biomolecules that have diol-containing structures, such as carbohydrates and glycoproteins, through the formation of boronate esters .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cell cycle progression and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic pathways and stress responses, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of serine proteases by forming a covalent bond with the active site serine residue. This interaction prevents the enzyme from catalyzing its substrate, leading to a decrease in enzyme activity . Additionally, this compound can bind to diol-containing biomolecules, forming boronate esters that alter the structure and function of these molecules. This binding can result in changes in enzyme activity, protein-protein interactions, and cellular signaling pathways.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over time, leading to the formation of degradation products . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained inhibition of enzyme activity and alterations in cellular processes, such as cell cycle regulation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver and kidney damage, due to the accumulation of the compound and its metabolites . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical effects without causing adverse reactions.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the metabolism of carbohydrates and proteins. This compound interacts with enzymes such as glycosidases and proteases, affecting their activity and, consequently, the metabolic flux of their substrates . Additionally, this compound can influence the levels of metabolites involved in energy production and cellular signaling, thereby impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum . The localization is often directed by targeting signals and post-translational modifications that guide the compound to specific organelles. The activity of this compound can be modulated by its subcellular localization, as it interacts with different biomolecules and enzymes within these compartments.
Properties
IUPAC Name |
[5-(cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c15-12-7-6-9(8-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASQSGZTGZDSLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2CCCCC2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660249 | |
Record name | [5-(Cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-44-8 | |
Record name | B-[5-[(Cyclohexylamino)carbonyl]-2-fluorophenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874289-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [5-(Cyclohexylcarbamoyl)-2-fluorophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00660249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Cyclohexylcarbamoyl)-2-fluorobenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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